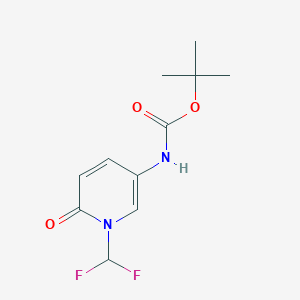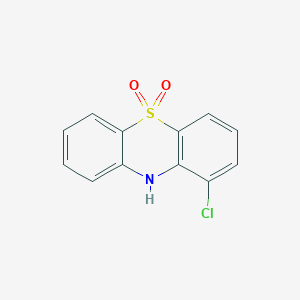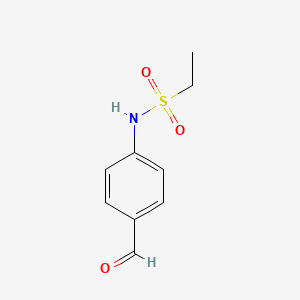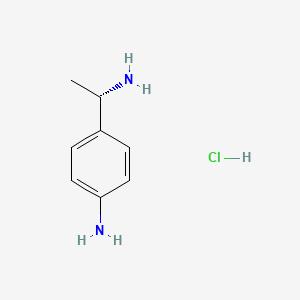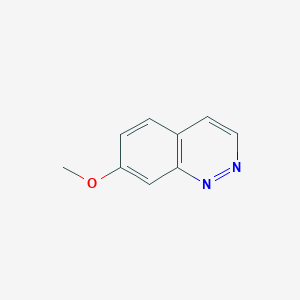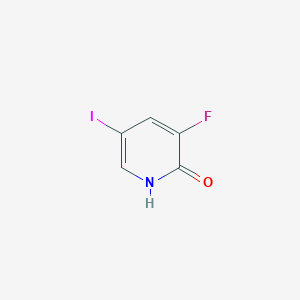![molecular formula C9H9ClN4O B12953619 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the chloro and carbohydrazide groups in the molecule enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of a catalyst such as acetic acid can yield 2-methylimidazo[1,2-a]pyridine.
Carbohydrazide Formation: The final step involves the reaction of the chlorinated imidazo[1,2-a]pyridine with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
科学的研究の応用
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent due to its activity against multidrug-resistant strains.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to the death of the bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the chloro and carbohydrazide groups, making it less reactive.
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide: Similar structure but with a bromo group instead of chloro, which can affect its reactivity and biological activity.
2,3-Dimethylimidazo[1,2-a]pyridine: Different substitution pattern, leading to different chemical and biological properties.
Uniqueness
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the chloro and carbohydrazide groups, which enhance its reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC名 |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H9ClN4O/c1-5-8(9(15)13-11)14-6(10)3-2-4-7(14)12-5/h2-4H,11H2,1H3,(H,13,15) |
InChIキー |
ABWRRKMHJLTZAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)

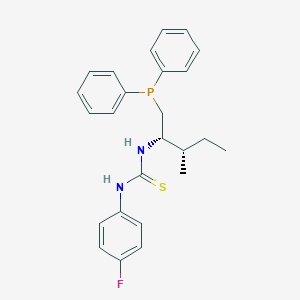
![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)

